N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Description
N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a structurally complex hydrazide derivative combining a tetrahydrocarbazole core with a 2-methylindole moiety. The tetrahydrocarbazole group introduces partial saturation (1,2,3,4-tetrahydro), reducing aromaticity compared to carbazole, which may enhance conformational flexibility and modulate biological interactions . The hydrazone linker (–NH–N=C–) bridges the propanehydrazide chain to the 2-methylindole substituent, enabling π-conjugation and diverse reactivity .
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C25H26N4O/c1-17-21(18-8-2-5-11-22(18)27-17)16-26-28-25(30)14-15-29-23-12-6-3-9-19(23)20-10-4-7-13-24(20)29/h2-3,5-6,8-9,11-12,16,27H,4,7,10,13-15H2,1H3,(H,28,30)/b26-16+ |
InChI Key |
YCZNQMBRXMMHCQ-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. The compound forms hydrogen bonds with the active site of the enzyme, thereby blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Key Structural Features :
- Tetrahydrocarbazole : Enhances solubility and binding adaptability due to reduced planarity.
- Hydrazone Linkage : Facilitates redox activity and coordination with metal ions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on analogous compounds.
Future Research Directions
Pharmacological Profiling : In vitro assays to evaluate anti-cancer, antimicrobial, or neuroprotective effects (e.g., kinase inhibition, DNA damage assays) .
Structural Optimization : Modifying substituents (e.g., halogenation, methoxy groups) to enhance potency or reduce toxicity .
Mechanistic Studies : Elucidating interactions with biological targets (e.g., topoisomerases, neurotransmitter receptors) via crystallography or molecular docking .
In Vivo Testing : Assessing bioavailability and efficacy in animal models for lead compound selection .
Biological Activity
N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and relevant research findings.
- Molecular Formula : C25H26N4O
- Molecular Weight : 398.50 g/mol
- CAS Number : 612048-02-9
Antimicrobial Activity
Research has demonstrated that derivatives of carbazole and indole compounds exhibit notable antimicrobial properties. The compound in focus has been evaluated for its activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains | Fungal Strains | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | C. albicans | 7.8 |
| Compound B | E. coli | A. niger | 1.9 |
| This compound | S. aureus, E. coli | C. albicans | TBD |
The minimum inhibitory concentration (MIC) values for the compound are still to be determined (TBD), but related compounds have shown MIC values ranging from 1.9 to 7.8 µg/mL against various pathogens .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Several studies have indicated that carbazole derivatives can inhibit cancer cell proliferation.
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | PA1 (Ovarian) | 20 |
| Compound D | DU145 (Prostate) | 15 |
| This compound | TBD | TBD |
In vitro studies have shown that related compounds can exhibit IC50 values in the range of 15–20 µM against various cancer cell lines . The exact IC50 for the compound is yet to be established.
Neuroprotective Activity
Neuroprotection is another promising area for this compound. Research indicates that certain indole and carbazole derivatives can protect neuronal cells from apoptosis and oxidative stress.
Table 3: Neuroprotective Activity Overview
| Compound Name | Concentration (µM) | Effectiveness (%) |
|---|---|---|
| Compound E | 5 | 35 |
| Compound F | 10 | 70 |
| This compound | TBD | TBD |
Studies have reported that certain derivatives exhibit neuroprotective effects at concentrations as low as 5 µM . The specific neuroprotective efficacy of the compound remains to be quantified.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study found that a series of carbazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria with zones of inhibition ranging from 12.6 to 22.3 mm at concentrations of 100 µg/mL .
- Anticancer Screening : In a recent investigation on indole-based compounds, several were identified as potent inhibitors of cancer cell growth with promising antiproliferative effects observed across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
